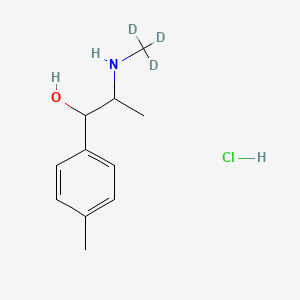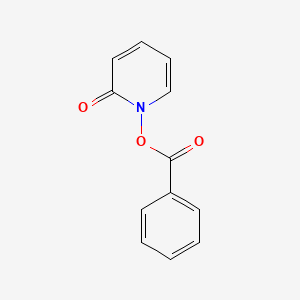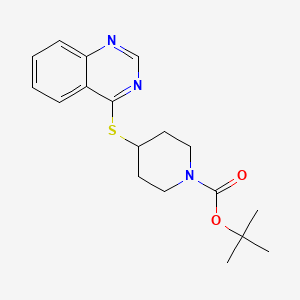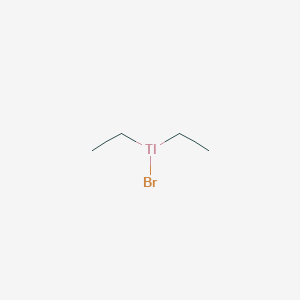
Thallium, bromodiethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium, bromodiethyl- is a chemical compound that contains thallium and bromine atoms Thallium is a heavy metal with the symbol Tl and atomic number 81 It is known for its high toxicity and has been used in various industrial applications Bromodiethyl- refers to the presence of bromine and ethyl groups in the compound
Preparation Methods
The synthesis of thallium, bromodiethyl- can be achieved through several methods. One common approach involves the reaction of thallium(I) bromide with diethyl bromide under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation of thallium. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced safety measures due to the toxicity of thallium compounds .
Chemical Reactions Analysis
Thallium, bromodiethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, thallium can be oxidized from the +1 to the +3 oxidation state. Common oxidizing agents include nitric acid and chlorine. Reduction reactions can revert thallium from the +3 to the +1 oxidation state, often using reducing agents like hydrogen gas or sodium borohydride. Substitution reactions involve the replacement of bromine or ethyl groups with other functional groups, facilitated by reagents such as sodium iodide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Thallium, bromodiethyl- has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, thallium compounds are studied for their effects on cellular processes and potential use in imaging techniques. In medicine, thallium-based compounds have been explored for their potential in cancer treatment and diagnostic imaging. Industrial applications include the use of thallium compounds in the production of high-temperature superconductors and infrared detectors .
Mechanism of Action
The mechanism of action of thallium, bromodiethyl- involves its interaction with cellular components. Thallium ions can mimic potassium ions and interfere with potassium channels in cells, leading to disruption of cellular functions. This can result in neurotoxic effects, as thallium ions accumulate in nerve cells and disrupt normal signaling pathways. The molecular targets of thallium include enzymes and ion channels, which are critical for maintaining cellular homeostasis .
Comparison with Similar Compounds
Thallium, bromodiethyl- can be compared with other thallium compounds, such as thallium(I) chloride and thallium(III) oxide. While all these compounds contain thallium, their chemical properties and applications differ. Thallium(I) chloride is commonly used in the synthesis of other thallium compounds, while thallium(III) oxide is used in the production of high-refractive-index glass.
Properties
CAS No. |
686-71-5 |
|---|---|
Molecular Formula |
C4H10BrTl |
Molecular Weight |
342.41 g/mol |
IUPAC Name |
bromo(diethyl)thallane |
InChI |
InChI=1S/2C2H5.BrH.Tl/c2*1-2;;/h2*1H2,2H3;1H;/q;;;+1/p-1 |
InChI Key |
YGBGFMJHOSVOKL-UHFFFAOYSA-M |
Canonical SMILES |
CC[Tl](CC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B11939286.png)
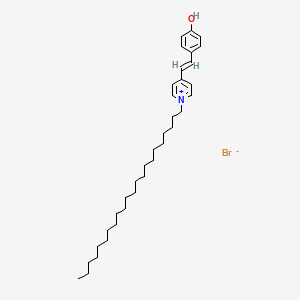




![N-[2-[2-[(2S,3S,4S,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B11939329.png)


